1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 78212-37-0
VCID: VC7067217
InChI: InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3
SMILES: CC1=CC(=C(N1C)C=O)C
Molecular Formula: C8H11NO
Molecular Weight: 137.182

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

CAS No.: 78212-37-0

Cat. No.: VC7067217

Molecular Formula: C8H11NO

Molecular Weight: 137.182

* For research use only. Not for human or veterinary use.

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde - 78212-37-0

Specification

CAS No. 78212-37-0
Molecular Formula C8H11NO
Molecular Weight 137.182
IUPAC Name 1,3,5-trimethylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3
Standard InChI Key ZLHCGLGZSOFCTN-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C)C=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrrole ring with nitrogen at position 1. Methyl groups occupy positions 1, 3, and 5, while the aldehyde group is located at position 2. This arrangement confers distinct electronic and steric properties, influencing its reactivity in nucleophilic addition and condensation reactions. The molecular formula C₈H₁₁NO corresponds to the following substituents:

  • 1,3,5-Trimethyl groups: Three CH₃ groups enhancing hydrophobicity and steric bulk.

  • 2-Carbaldehyde: A reactive CHO group enabling covalent modifications .

Physical Properties

PropertyValue
Molecular Weight137.18 g/mol
Molecular FormulaC₈H₁₁NO
Purity (Commercial)≥95% (HPLC)
Price (CymitQuimica)426 € (50 mg), 1,143 € (500 mg)

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via Vilsmeier-Haack formylation, a common method for introducing aldehyde groups onto aromatic rings. A typical procedure involves:

  • Substrate Preparation: 1,3,5-Trimethylpyrrole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.

  • Formylation: The reaction proceeds via electrophilic substitution at position 2, yielding the carbaldehyde derivative .

Reaction Equation:

1,3,5-Trimethylpyrrole+POCl₃/DMF1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde+HCl\text{1,3,5-Trimethylpyrrole} + \text{POCl₃/DMF} \rightarrow \text{1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde} + \text{HCl}

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and purity. Key parameters include:

  • Temperature: 20–25°C (prevents side reactions).

  • Catalyst: Lewis acids (e.g., ZnCl₂) enhance regioselectivity .

Applications in Research and Industry

Organic Synthesis

The aldehyde group enables diverse transformations:

  • Schiff Base Formation: Reacts with amines to form imines, useful in coordination chemistry.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings introduce aryl/heteroaryl groups .

Medicinal Chemistry

As a scaffold, it contributes to drug candidates targeting:

  • Antimicrobial Agents: Structural analogs inhibit Mycobacterium tuberculosis with MIC values <0.016 µg/mL .

  • Anticancer Compounds: Modulates apoptosis pathways in vitro (e.g., IC₅₀ >64 µg/mL in MCF-7 cells) .

Material Science

Incorporated into polymers for:

  • Conductive Materials: Enhances electron transport in organic semiconductors.

  • Coordination Polymers: Binds metal ions (e.g., Cu²⁺, Fe³⁺) via aldehyde and nitrogen sites .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaAldehyde PositionKey Applications
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehydeC₈H₁₁NO2Drug scaffolds, polymers
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarboxaldehydeC₉H₁₁NO₂2,4Fluorescent probes
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehydeC₈H₁₁NO3Antimicrobial studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator